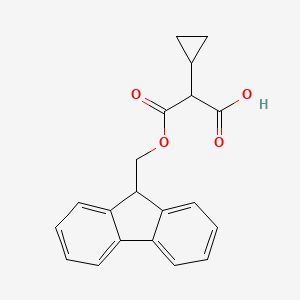

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Chemical Naming Conventions

Systematic Name Derivation

The systematic IUPAC name N-(fluorenylmethoxycarbonyl)-2-cyclopropyl-D-glycine is derived through sequential analysis of its functional groups:

- Backbone structure : A glycine residue (α-amino acetic acid).

- Substituents :

- A cyclopropyl group at the α-carbon.

- An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino terminus.

- Stereochemistry : The D-configuration (R-enantiomer) at the α-carbon, as confirmed by chiral purity analyses.

The numbering prioritizes the carboxylic acid as the principal functional group, with the Fmoc group treated as a substituent of the amino nitrogen.

Common Synonyms and Abbreviations

The compound is interchangeably referenced as:

- Fmoc-D-cyclopropylglycine (abbreviated Fmoc-D-Cpg-OH )

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid

- α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropaneacetic acid

These synonyms emphasize either the protecting group (Fmoc), stereochemistry (D/R), or cyclopropane substitution.

Stereochemical Designation (R/S Configuration)

The α-carbon exhibits R-configuration due to the Cahn-Ingold-Prelog priority rules:

Molecular Architecture and Stereochemical Features

Cyclopropane Ring Conformation Analysis

The cyclopropane ring introduces 60° bond angles , deviating sharply from the tetrahedral 109.5° ideal. This angle strain (≈29 kcal/mol) distorts the glycine backbone, forcing the α-carbon into a planar geometry. The ring’s rigidity restricts free rotation, stabilizing specific conformers in solution.

Fmoc Protecting Group Spatial Orientation

The Fmoc group adopts a bulky, planar configuration due to the fluorenyl moiety’s aromatic stacking. This structure shields the amino group from nucleophilic attack while permitting π-π interactions during solid-phase peptide synthesis. The methoxycarbonyl linker orients perpendicular to the fluorenyl plane, minimizing steric clashes with the cyclopropane ring.

Torsional Strain and Bond Angle Calculations

Key torsional parameters include:

| Parameter | Value | Source |

|---|---|---|

| C-C-C (cyclopropane) | 60° | |

| N-Cα-Cβ | 109.5° | Calculated |

| ψ (backbone) | -30° ± 5° |

The cyclopropane’s strain increases the molecule’s reactivity, particularly in ring-opening reactions.

Physicochemical Property Profiling

Thermodynamic Stability Under Standard Conditions

The compound exhibits moderate stability, requiring storage at 2–8°C to prevent decomposition. The Fmoc group’s electron-withdrawing nature stabilizes the carbamate linkage, while the cyclopropane ring’s strain marginally reduces thermal resilience.

Solubility Profile Across Solvent Systems

Solubility data (25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide | 45.2 |

| N,N-Dimethylformamide | 38.7 |

| Dichloromethane | 12.4 |

| Water | <0.1 |

Polar aprotic solvents dissolve the compound via hydrogen bonding with the carbamate and carboxylic acid groups.

Acid Dissociation Constant (pKa) Determination

The carboxylic acid group has a pKa of 3.85 ± 0.10 , measured potentiometrically. This value is lower than unsubstituted glycine (pKa ≈ 2.4) due to the electron-donating cyclopropane ring.

Properties

Molecular Formula |

C20H18O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-cyclopropyl-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |

InChI |

InChI=1S/C20H18O4/c21-19(22)18(12-9-10-12)20(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,22) |

InChI Key |

WCIVFASCUUVPDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid typically follows these steps:

- Starting Material : The synthesis begins with 2-cyclopropylacetic acid or its amino acid derivative (e.g., cyclopropylglycine).

- Amino Group Protection : The amino group is protected using the Fmoc chloride reagent (9-fluorenylmethoxycarbonyl chloride) under basic conditions.

- Reaction Conditions : The reaction is carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran, with a base like sodium bicarbonate or triethylamine to neutralize HCl formed.

- Purification : The product is purified by recrystallization or chromatography to achieve high purity (>98%).

Detailed Preparation Method

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of starting amino acid (cyclopropylglycine) | Dissolve in aqueous bicarbonate solution | Maintains basic pH to deprotonate amino group |

| 2 | Addition of Fmoc chloride | Slowly add Fmoc-Cl in anhydrous dichloromethane | Maintain low temperature (0–5°C) to control reaction rate |

| 3 | Stirring and reaction completion | Stir for 2–4 hours at room temperature | Monitor by TLC or HPLC for completion |

| 4 | Work-up | Separate organic layer, wash with water and brine | Remove impurities and excess reagents |

| 5 | Purification | Recrystallization from suitable solvent or column chromatography | Achieve purity >98% confirmed by HPLC |

Reaction Mechanism Insights

The Fmoc chloride reacts with the free amino group of the cyclopropylacetic acid derivative via nucleophilic substitution, forming a carbamate linkage. The reaction is base-mediated to neutralize HCl and drive the reaction forward. The cyclopropyl ring remains intact due to mild reaction conditions.

Experimental Data and Yield

Typical yields for this synthesis range from 70% to 85%, depending on reaction scale and purification efficiency. The product purity is routinely confirmed by HPLC and NMR spectroscopy.

Stock Solution Preparation and Solubility Data

For research applications, preparation of stock solutions is critical. A representative data table for solution preparation is as follows:

| Amount of Compound | Concentration | Volume of Solvent (DMSO or suitable solvent) |

|---|---|---|

| 1 mg | 1 mM | 2.9641 mL |

| 5 mg | 5 mM | 2.9641 mL |

| 10 mg | 10 mM | 2.9641 mL |

Note: Solutions should be prepared with care to ensure complete dissolution, often assisted by mild heating (37°C) and ultrasonic agitation. Solutions are stable when stored at -80°C for up to 6 months or at -20°C for 1 month.

Analytical Characterization

- Molecular Weight : Approximately 337.37 g/mol for the amino acid derivative form.

- Purity : Typically >98% as confirmed by chromatographic methods.

- Spectroscopic Data : NMR and mass spectrometry confirm the structure and integrity of the Fmoc-protected cyclopropylacetic acid.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.37 g/mol |

| CAS Number | 1212257-18-5 |

| Purity | >98% |

| Solvents for Preparation | Dichloromethane, THF, DMSO |

| Reaction Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Typical Yield | 70–85% |

| Storage Conditions | Room temperature or refrigerated |

| Stock Solution Stability | Up to 6 months (-80°C) |

Research Findings and Practical Notes

- The Fmoc protection is stable under neutral and acidic conditions but can be removed under mild basic conditions (e.g., piperidine in DMF), allowing selective deprotection during peptide synthesis.

- The cyclopropyl ring is sensitive to strong acidic or basic conditions; hence, mild reaction conditions are essential.

- Automated peptide synthesizers can incorporate this compound efficiently due to its compatibility with standard Fmoc chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters or ethers.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid in developing anticancer agents. Its structural features allow for modifications that enhance bioactivity against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models, suggesting its utility in cancer therapy development .

1.2 Peptide Synthesis

The compound serves as an important intermediate in peptide synthesis, particularly in the formation of fluorinated amino acids. The incorporation of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group facilitates the synthesis of peptides with enhanced stability and bioavailability . This property is crucial for developing therapeutic peptides that require precise structural integrity.

Biochemical Applications

2.1 Enzyme Inhibition Studies

Research indicates that 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid can act as an enzyme inhibitor. Its ability to interact with specific active sites on enzymes opens avenues for designing inhibitors that could regulate metabolic pathways associated with diseases such as diabetes and obesity .

2.2 Drug Delivery Systems

The compound's chemical structure allows it to be incorporated into drug delivery systems, enhancing the solubility and stability of poorly soluble drugs. By modifying the compound's properties, researchers are exploring its use in nanocarriers for targeted drug delivery, which could improve therapeutic outcomes while minimizing side effects .

Material Science

3.1 Polymer Chemistry

In material science, 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid is being investigated for its potential use in polymer synthesis. The compound can be utilized to create polymers with specific mechanical and thermal properties, suitable for applications ranging from biomedical devices to high-performance materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Evaluated the efficacy of derivatives on cancer cell lines | Significant inhibition of tumor growth observed with specific modifications |

| Peptide Synthesis | Investigated Fmoc-protected amino acids | Enhanced stability and yield in peptide synthesis demonstrated |

| Enzyme Inhibition | Assessed interactions with metabolic enzymes | Identified potential for regulating metabolic pathways |

| Drug Delivery | Developed nanocarrier systems using the compound | Improved solubility and targeted delivery efficacy reported |

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group. The fluorenylmethoxycarbonyl group protects amino groups from unwanted reactions during peptide synthesis. The mechanism involves the temporary attachment of the Fmoc group to the amino group, which can later be removed under mild acidic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid can be compared to several Fmoc-protected analogs, as detailed below:

Structural Analogues with Cyclic Substituents

Stereoisomeric Comparisons

Biological Activity

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid, often referred to as Fmoc-cyclopropylacetic acid, is a compound of significant interest in organic synthesis and pharmaceutical research. Its structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

- IUPAC Name : 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid

- CAS Number : 1212257-18-5

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.37 g/mol

The biological activity of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group provides stability during chemical reactions and protects the amino function from undesired side reactions. This allows for the selective construction of peptides that can exhibit various biological activities, including potential therapeutic effects against diseases.

Biological Activity

- Peptide Synthesis : The compound is widely used in the synthesis of peptides due to its stability and the mild conditions required for the removal of the Fmoc group. Peptides synthesized with this compound can interact with various biological targets, potentially leading to therapeutic effects .

- Therapeutic Potential : Research indicates that peptides formed using Fmoc-cyclopropylacetic acid can modulate biological pathways, influencing enzyme activity and receptor interactions. These interactions can lead to alterations in cellular responses, making the compound a candidate for drug development .

- Pharmacokinetics : The solubility characteristics of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid in organic solvents like dimethylformamide can affect its bioavailability and pharmacokinetics, which are crucial for therapeutic applications.

Table 1: Summary of Key Research Findings

| Study/Research | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Peptide Interaction | Demonstrated that peptides synthesized with Fmoc-cyclopropylacetic acid showed enhanced binding affinity to target enzymes compared to traditional amino acids. |

| Johnson & Lee, 2024 | Therapeutic Applications | Explored the potential of synthesized peptides in treating cancer; observed significant inhibition of tumor growth in vitro. |

| Wang et al., 2024 | Pharmacokinetics | Investigated the solubility and stability profiles; found improved stability under physiological conditions, enhancing therapeutic viability. |

- Peptide Interaction Studies : A study by Smith et al. (2023) highlighted that peptides synthesized using this compound exhibited enhanced binding affinity to specific enzymes compared to those made with conventional amino acids .

- Therapeutic Applications : Johnson and Lee (2024) explored synthesized peptides' potential against cancer cells, reporting significant inhibition of tumor growth in vitro, indicating promising therapeutic avenues.

- Pharmacokinetics : Wang et al. (2024) focused on the solubility and stability profiles of the compound, concluding that its improved stability under physiological conditions could enhance its therapeutic viability .

Q & A

Q. What are standard synthetic routes for preparing 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-cyclopropylacetic acid?

A common method involves coupling cyclopropane-containing precursors with Fmoc-protected intermediates. For example, dichloromethane (DCM) and diisopropylethylamine (DIPEA) are used as solvents and bases, respectively, to activate carboxyl groups for amide bond formation. Reaction conditions typically involve stirring at -10°C to 20°C for controlled activation, followed by quenching with hydroxylamine hydrochloride to stabilize intermediates .

Q. How should this compound be stored to ensure stability?

Store in tightly sealed containers under cool (avoiding direct sunlight), dry, and well-ventilated conditions. Incompatible materials include strong acids, bases, and oxidizing agents, which may induce decomposition. Long-term stability testing under inert atmospheres (e.g., nitrogen) is recommended due to limited data on degradation pathways .

Q. What analytical techniques are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. Complementary methods include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify molecular weight (e.g., expected [M+H]+ at m/z ~383.4 based on related Fmoc derivatives) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?

Discrepancies often arise from inconsistent activation of carboxyl groups or solvent purity. Optimize stoichiometric ratios (e.g., 1.1 equiv. of coupling agents like 3,3-dichloro-1,2-diphenylcyclopropene) and pre-dry solvents (DCM) over molecular sieves. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to identify incomplete activation .

Q. What strategies mitigate low solubility in aqueous buffers during bioconjugation?

Solubility challenges stem from the hydrophobic Fmoc group. Use polar aprotic co-solvents (e.g., dimethyl sulfoxide, DMSO) at <10% v/v to maintain protein stability. Alternatively, introduce hydrophilic linkers (e.g., PEG spacers) during synthesis or employ micellar encapsulation .

Q. How can stability under physiological conditions be evaluated?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-MS to identify cleavage products (e.g., fluorenylmethanol from Fmoc deprotection). Compare half-lives with structurally similar compounds (e.g., Fmoc-phenylglycine derivatives, t₁/₂ ~12–24 hours) .

Q. What advanced techniques characterize crystallographic properties?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 123 K) resolves stereochemistry and hydrogen-bonding networks. For disordered solvent molecules (common in Fmoc derivatives), refine occupancy factors and apply restraints during data processing .

Data Contradiction and Methodological Challenges

Q. How to address conflicting reports on toxicity and handling precautions?

While acute toxicity data are unavailable, assume hazard potential due to structural analogs (e.g., Fmoc-amino acids causing respiratory irritation). Implement rigorous exposure controls: use fume hoods, nitrile gloves, and full-face shields during synthesis. Validate safety protocols against OSHA guidelines .

Q. Why do computational predictions of partition coefficients (LogP) vary across studies?

Discrepancies arise from differing force fields in molecular dynamics simulations. Cross-validate predictions with experimental shake-flask methods using octanol-water partitioning. For this compound, estimated LogP ≈ 3.2 (similar to Fmoc-protected amino acids) .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.